Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that features a triazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the triazole ring.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in having a heterocyclic ring but different in structure and properties.
Uniqueness
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the triazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3 |
InChI Key |
OIVCJTQCHUJOAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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